![molecular formula C7H21ClN4 B14354227 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride CAS No. 90937-37-4](/img/structure/B14354227.png)
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines Hydrazines are known for their applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylhydrazine with a pentyl halide, followed by the introduction of a second methylhydrazine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrazine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce simpler hydrazine compounds.
科学的研究の応用
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride exerts its effects involves its interaction with molecular targets in cells. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function. The specific pathways involved depend on the context of its use and the specific targets it interacts with.
類似化合物との比較
Similar Compounds
1,2-Dimethylhydrazine: A related compound with similar hydrazine groups but different substitution patterns.
Pentylhydrazine: Another hydrazine derivative with a pentyl group but lacking the additional methylhydrazine group.
Uniqueness
1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydrazine groups and pentyl chain make it particularly versatile in various applications, distinguishing it from other hydrazine derivatives.
特性
CAS番号 |
90937-37-4 |
|---|---|
分子式 |
C7H21ClN4 |
分子量 |
196.72 g/mol |
IUPAC名 |
1-methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H20N4.ClH/c1-8-10-6-4-3-5-7-11-9-2;/h8-11H,3-7H2,1-2H3;1H |
InChIキー |
JZQDVQIKOCJWAA-UHFFFAOYSA-N |
正規SMILES |
CNNCCCCCNNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
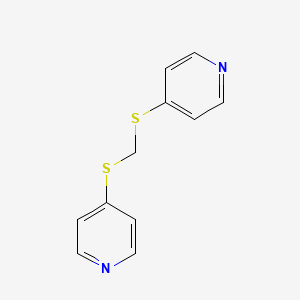
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
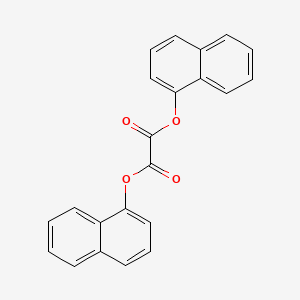
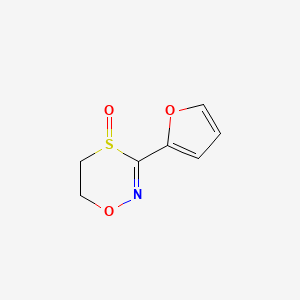
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
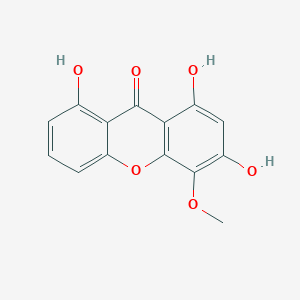
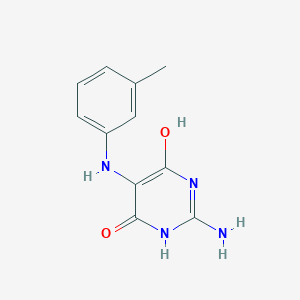
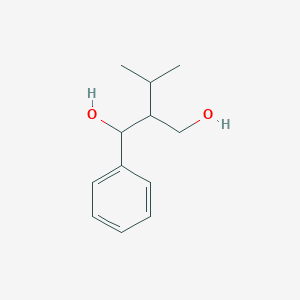
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
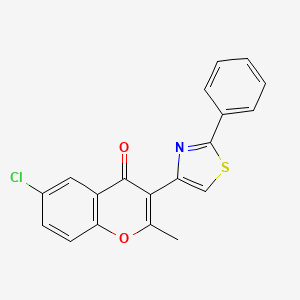
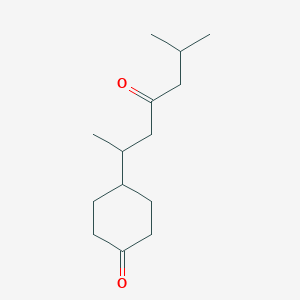
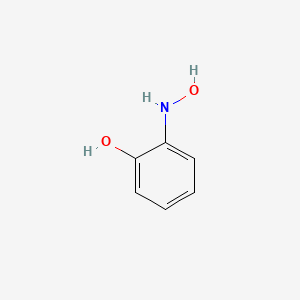
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
